molecular formula C16H24O4 B12545731 2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione CAS No. 142247-01-6

2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B12545731
CAS No.: 142247-01-6
M. Wt: 280.36 g/mol
InChI Key: BZGMGKYDDKPSLW-UHFFFAOYSA-N
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Description

2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione is a synthetic compound belonging to the class of cyclohexa-2,5-diene-1,4-diones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of a cyclohexa-2,5-diene-1,4-dione derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the appropriate alkyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components to induce apoptosis. The compound is known to generate reactive oxygen species (ROS), which can damage cellular components and lead to cell death. Additionally, it can activate caspases, which are enzymes involved in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and methoxy groups, along with the hexyl chain, enhances its bioactivity and makes it a promising candidate for further research and development .

Properties

CAS No.

142247-01-6

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

2-ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H24O4/c1-5-7-8-9-10-12-11(3)13(17)16(20-6-2)15(19-4)14(12)18/h5-10H2,1-4H3

InChI Key

BZGMGKYDDKPSLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=O)C(=C(C1=O)OC)OCC)C

Origin of Product

United States

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